molecular formula C12H10N6O3S B1278283 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine CAS No. 71445-20-0

4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine

Katalognummer: B1278283
CAS-Nummer: 71445-20-0
Molekulargewicht: 318.31 g/mol
InChI-Schlüssel: WKQPUFYPPOFADD-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine is a complex organic compound that features a benzotriazole moiety linked to a thiazole ring through an oxoethanimidoyl bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine typically involves multiple steps:

    Formation of the Benzotriazole Intermediate: This step involves the reaction of benzotriazole with an appropriate alkylating agent to form a benzotriazolyl intermediate.

    Coupling with Thiazole: The benzotriazolyl intermediate is then coupled with a thiazole derivative under specific conditions, often involving a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxoethanimidoyl group, potentially converting it to an amine.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazolyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal stability or unique electronic properties.

Wirkmechanismus

The mechanism of action of 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The benzotriazole moiety is known for its ability to interact with metal ions, which can be crucial in enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzotriazolyl Derivatives: Compounds like benzotriazolyl alkyl isocyanides share the benzotriazole moiety and are used in similar synthetic applications.

    Thiazole Derivatives: Compounds such as thiazole-2-amines are structurally related and are also explored for their biological activities.

Uniqueness

What sets 4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine apart is the combination of benzotriazole and thiazole functionalities within a single molecule, providing a unique scaffold for the development of multifunctional compounds with diverse applications.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Eigenschaften

CAS-Nummer

71445-20-0

Molekularformel

C12H10N6O3S

Molekulargewicht

318.31 g/mol

IUPAC-Name

benzotriazol-1-yl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate

InChI

InChI=1S/C12H10N6O3S/c1-20-16-10(8-6-22-12(13)14-8)11(19)21-18-9-5-3-2-4-7(9)15-17-18/h2-6H,1H3,(H2,13,14)/b16-10+

InChI-Schlüssel

WKQPUFYPPOFADD-MHWRWJLKSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2

Isomerische SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)ON2C3=CC=CC=C3N=N2

Kanonische SMILES

CON=C(C1=CSC(=N1)N)C(=O)ON2C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.